

A Technical Guide to Acetophenone-13C6: Molecular Weight, Characterization, and Research Applications

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Compound of Interest

Compound Name: Acetophenone-13C6

Cat. No.: B3333693

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Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within drug metabolism, pharmacokinetics, and environmental fate studies. Acetophenone-(ring-13C6), a stable isotope-labeled version of the simplest aromatic ketone, serves as a critical internal standard for mass spectrometry-based quantification and as a labeled precursor in synthetic chemistry. This technical guide provides an in-depth analysis of **Acetophenone-13C6**, focusing on its molecular weight, methods for its characterization, and its applications for researchers, scientists, and drug development professionals.

Molecular Composition and Isotopic Distribution

Acetophenone (C₈H₈O) is an organic compound with a phenyl group attached to an acetyl group. The isotopologue Acetophenone-(ring-13C6) is specifically labeled with six Carbon-13 (¹³C) isotopes on the aromatic ring. Carbon-13 is a natural, stable isotope of carbon containing six protons and seven neutrons.[1] While the natural abundance of ¹³C is approximately 1.1%, isotopically labeled compounds like this are synthetically enriched to near purity (typically ≥99 atom % ¹³C).[2]

This specific labeling results in a mass shift of +6 atomic mass units compared to the unlabeled parent molecule, a feature that is fundamental to its application in analytical chemistry.

Molecular Weight and Physicochemical Properties

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound, the specific mass of the isotopes must be used for an accurate calculation. The molecular formula for Acetophenone-(ring- $^{13}\text{C}_6$) can be written as $(^{13}\text{C})_6\text{H}_5\text{CO}(^{12}\text{C})\text{H}_3$, assuming the two non-ring carbons are the most abundant Carbon-12 isotope.

Table 1: Atomic Masses of Relevant Isotopes

Isotope	Standard Atomic Weight (Da)	Natural Abundance (%)
Carbon-12 (^{12}C)	12.0000	~99% [3]
Carbon-13 (^{13}C)	13.0034	~1% [3] [4]
Hydrogen-1 (^1H)	1.0078	>99.9%

| Oxygen-16 (^{16}O) | 15.9949 | >99.7% |

Using this data, the monoisotopic mass is calculated as: $(6 \times 13.0034 \text{ Da}) + (2 \times 12.0000 \text{ Da}) + (8 \times 1.0078 \text{ Da}) + (1 \times 15.9949 \text{ Da}) = 126.0777 \text{ Da}$

This calculated value is consistent with experimentally determined and database-reported values.[\[5\]](#)

Table 2: Comparative Molecular Weights of Acetophenone Isotopologues

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Mass Shift (vs. Unlabeled)
Acetophenone (Unlabeled)	98-86-2	C ₈ H ₈ O	120.15	M
Acetophenone-(ring- ¹³ C ₆)	125770-94-7	(¹³ C) ₆ H ₅ COCH ₃	126.10[5]	M+6
Acetophenone (methyl- ¹³ C)	71777-36-1	C ₆ H ₅ CO ¹³ CH ₃	121.14[6]	M+1

| Acetophenone- α,β -¹³C₂ | 190314-15-9 | C₆H₅¹³CO¹³CH₃ | 122.13 | M+2 |

Table 3: Physical Properties of Acetophenone-(ring-¹³C₆)

Property	Value
Melting Point	19-20 °C (lit.)[7]
Boiling Point	202 °C (lit.)[7]
Density	1.081 g/mL at 25 °C[7]

| Isotopic Purity | ≥99 atom % ¹³C |

Experimental Characterization Protocols

Verifying the molecular weight and confirming the isotopic enrichment of **Acetophenone-¹³C₆** is primarily accomplished through mass spectrometry.

3.1 Experimental Protocol: Mass Spectrometry Analysis

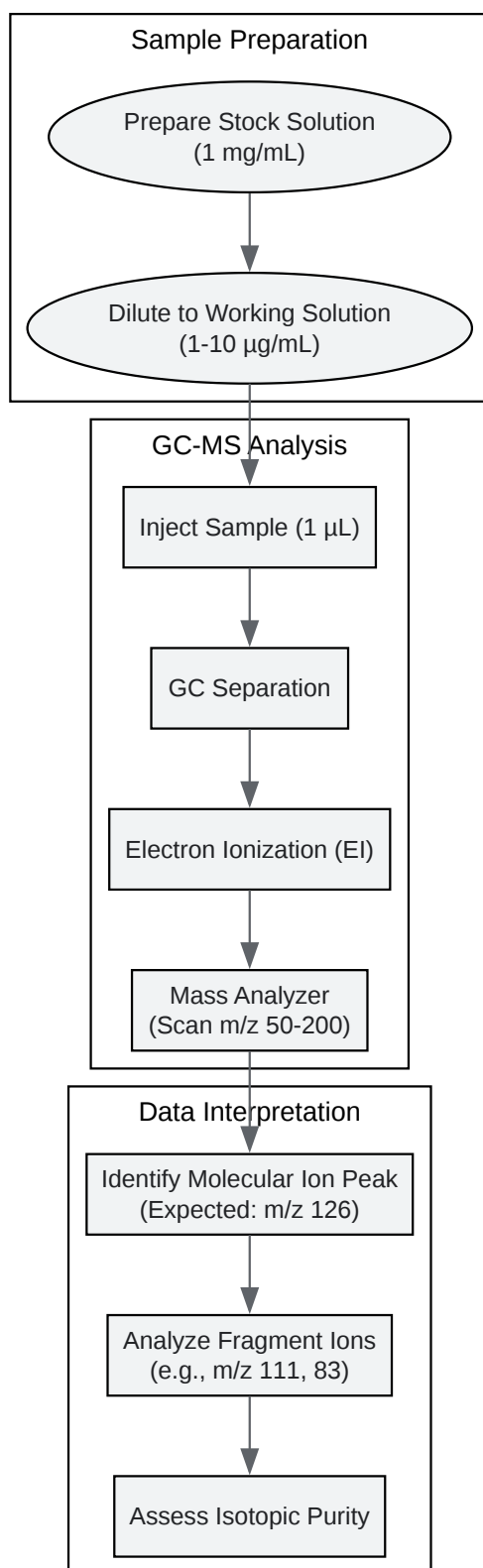
Mass spectrometry (MS) is the definitive technique for determining the mass-to-charge ratio of ionized molecules, making it ideal for confirming the molecular weight of isotopically labeled compounds.[8]

Objective: To confirm the molecular weight and isotopic purity of Acetophenone-(ring-¹³C₆).

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **Acetophenone-13C6** at 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
 - For comparison, prepare a similar concentration solution of unlabeled Acetophenone.
- Instrumentation (GC-MS Example):
 - Gas Chromatograph (GC): Equipped with a standard non-polar column (e.g., DB-5ms).
 - Ion Source: Electron Ionization (EI).
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Acquisition:
 - Injection: Inject 1 µL of the prepared sample into the GC inlet.
 - GC Program: Use a temperature gradient appropriate for eluting Acetophenone (e.g., start at 70°C, ramp to 250°C).
 - MS Scan: Acquire mass spectra over a range of m/z 50-200.
- Data Analysis and Expected Results:
 - The mass spectrum for unlabeled Acetophenone will show a molecular ion peak (M⁺) at m/z 120.^[9]
 - The mass spectrum for **Acetophenone-13C6** will show the molecular ion peak at m/z 126, confirming the M+6 mass shift.

- Key fragment ions should also be analyzed. For example, the characteristic loss of the methyl group ($\bullet\text{CH}_3$) will result in a fragment at m/z 105 for the unlabeled compound and m/z 111 for the $^{13}\text{C}_6$ -labeled compound. The presence of the phenyl cation will be observed at m/z 77 for the unlabeled and m/z 83 for the labeled compound.
- Isotopic purity is assessed by examining the relative intensity of the peak at m/z 126 compared to any residual signal at m/z 120-125.



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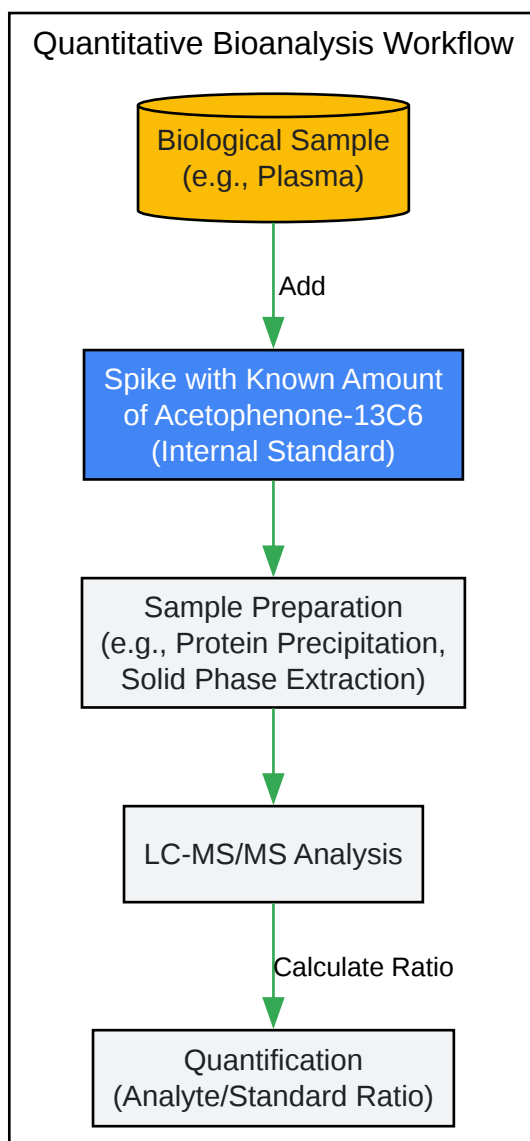
Experimental workflow for GC-MS analysis of **Acetophenone-13C6**.

Applications in Research and Drug Development

The primary utility of **Acetophenone-13C6** lies in its application as an internal standard in quantitative analytical methods. Its chemical behavior is nearly identical to its unlabeled counterpart, but its mass is distinct, allowing for precise quantification while correcting for sample loss during preparation and analysis.

4.1 Use as an Internal Standard in Bioanalytical Studies

In drug development, measuring the concentration of a drug or metabolite in biological matrices (e.g., plasma, urine) is crucial. Stable Isotope Labeled (SIL) internal standards are the gold standard for LC-MS/MS bioanalysis.



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Use of **Acetophenone-13C6** as an internal standard.

4.2 Role in Synthetic Chemistry and Mechanistic Studies

Acetophenone and its derivatives are valuable building blocks in organic synthesis for creating more complex molecules, including various heterocyclic compounds and potential drug candidates.^{[10][11]} Using **Acetophenone-13C6** allows researchers to trace the carbon backbone of the molecule through multi-step reactions, helping to elucidate reaction mechanisms and confirm the structure of final products. This is particularly useful in fields like

medicinal chemistry, where understanding the precise formation of a drug molecule is essential.[12][13]

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